molecular formula C24H14 B1642226 (S)-2,2'-diethynyl-1,1'-binaphthalene CAS No. 765911-39-5

(S)-2,2'-diethynyl-1,1'-binaphthalene

Cat. No.: B1642226
CAS No.: 765911-39-5
M. Wt: 302.4 g/mol
InChI Key: HOIXLTOIPZAMTP-UHFFFAOYSA-N
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Description

(S)-2,2'-Diethynyl-1,1'-binaphthalene is a chiral binaphthalene derivative characterized by two ethynyl (-C≡CH) groups at the 2 and 2' positions of the naphthalene rings. Its CAS number is 426210-82-4, and it is synthesized via stereospecific methods such as the Negishi alkynylation of enantiopure 2,2'-diiodo-1,1'-binaphthalene under microwave irradiation, preserving its stereochemical integrity . The ethynyl groups confer unique electronic and structural properties, enabling applications in asymmetric catalysis, materials science (e.g., conductive polymers), and as a precursor for click chemistry .

Properties

CAS No.

765911-39-5

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H

InChI Key

HOIXLTOIPZAMTP-UHFFFAOYSA-N

SMILES

C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C

Canonical SMILES

C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts:

Compound Name Substituents Key Properties/Applications Reference
(S)-2,2'-Diethynyl-1,1'-binaphthalene Ethynyl (-C≡CH) at 2,2' High conjugation for materials; click chemistry
(S)-2,2'-Dihydroxy-1,1'-binaphthalene (BINOL) Hydroxyl (-OH) at 2,2' Asymmetric catalysis (e.g., organocatalysis)
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) Phosphine (-PPh₂) at 2,2' Transition metal catalysis (e.g., hydrogenation)
(S)-6,6'-Dichloro-2,2'-diethoxy-4,4'-diethynyl-1,1'-binaphthalene Ethynyl at 4,4'; Cl, ethoxy at 6,6' Building block for porous organic polymers
(R)-3,3'-Dibromo-1,1'-binaphthalene-2,2'-sulfonimide Bromine (-Br), sulfonimide at 3,3' Asymmetric synthesis; bulky, electron-withdrawing

Electronic and Steric Effects

  • Ethynyl Groups: The linear, π-conjugated ethynyl groups in this compound enhance electron-withdrawing character and enable cross-coupling reactions (e.g., Sonogashira), distinguishing it from BINOL (electron-donating -OH) and BINAP (phosphine ligands) .
  • Bromine vs. Ethynyl : Bromine substituents (e.g., in ) introduce steric bulk and reduce conjugation, limiting applications in extended materials but enhancing selectivity in asymmetric reactions .

Stereochemical Considerations

The stereospecific synthesis of this compound ensures preserved chirality, critical for enantioselective applications. In contrast, racemic mixtures of compounds like 2,2'-dibromo-1,1'-binaphthalene () require resolution for chiral applications .

Research Findings and Case Studies

  • Macrocycle Synthesis : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create chiral macrocycles for enantioselective fluorescent sensors .
  • Catalytic Frameworks : (S)-6,6'-Dichloro-2,2'-diethoxy-4,4'-diethynyl-1,1'-binaphthalene () forms porous polymers for asymmetric catalysis, leveraging ethynyl groups for structural rigidity .

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